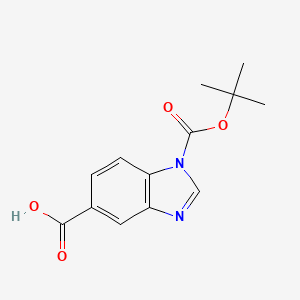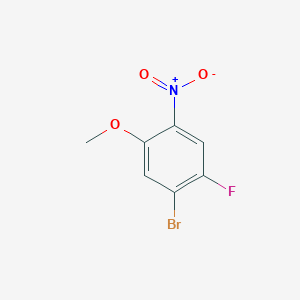
N-Benzyl 3-boronobenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Benzyl 3-boronobenzenesulfonamide is a chemical compound with the molecular formula C13H14BNO4S. It is known for its applications in various organic transformations, particularly in cross-coupling reactions and C-H functionalizations . This compound is characterized by the presence of a boronic acid group and a sulfonamide group, which contribute to its reactivity and versatility in synthetic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl 3-boronobenzenesulfonamide typically involves the reaction of a boronic acid derivative with a sulfonamide group. One common method is the Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the preparation of various boron-containing compounds.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and ensuring scalability of the synthetic route.
Analyse Des Réactions Chimiques
Types of Reactions
N-Benzyl 3-boronobenzenesulfonamide undergoes several types of chemical reactions, including:
Substitution Reactions: The boronic acid group can participate in substitution reactions, particularly in the presence of palladium catalysts.
Cross-Coupling Reactions: As mentioned, the Suzuki–Miyaura coupling is a key reaction involving this compound.
C-H Functionalizations: The compound can be used in C-H activation processes, which are valuable for the direct functionalization of C-H bonds.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include palladium catalysts, bases (such as potassium carbonate), and solvents like toluene or ethanol. Reaction conditions typically involve moderate temperatures and inert atmospheres to prevent oxidation.
Major Products
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. In cross-coupling reactions, the products are often biaryl compounds, which are valuable intermediates in pharmaceuticals and materials science .
Applications De Recherche Scientifique
N-Benzyl 3-boronobenzenesulfonamide has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: The compound can be used in the development of biologically active molecules, including potential drug candidates.
Medicine: Research into boron-containing compounds has explored their potential as therapeutic agents, particularly in cancer treatment.
Mécanisme D'action
The mechanism of action of N-Benzyl 3-boronobenzenesulfonamide involves its ability to participate in various chemical reactions due to the presence of both boronic acid and sulfonamide groups. These functional groups allow the compound to act as a nucleophile or electrophile, depending on the reaction conditions. The molecular targets and pathways involved in its reactions are primarily related to its role in facilitating carbon-carbon bond formation .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Benzyl-3-bromobenzenesulfonamide: This compound is similar in structure but contains a bromine atom instead of a boronic acid group.
Other Boronic Acid Derivatives: Compounds like phenylboronic acid and 4-bromophenylboronic acid share the boronic acid functionality and are used in similar types of reactions.
Uniqueness
N-Benzyl 3-boronobenzenesulfonamide is unique due to the combination of boronic acid and sulfonamide groups, which provide distinct reactivity patterns. This dual functionality allows for versatile applications in synthetic chemistry, making it a valuable tool for researchers and industrial chemists .
Propriétés
IUPAC Name |
[3-(benzylsulfamoyl)phenyl]boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BNO4S/c16-14(17)12-7-4-8-13(9-12)20(18,19)15-10-11-5-2-1-3-6-11/h1-9,15-17H,10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYVLQZPFDWDKFW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)S(=O)(=O)NCC2=CC=CC=C2)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BNO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30626373 |
Source


|
| Record name | [3-(Benzylsulfamoyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30626373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
690662-91-0 |
Source


|
| Record name | [3-(Benzylsulfamoyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30626373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![Benzo[d]oxazole-5-carbaldehyde](/img/structure/B1291999.png)

